molecular formula C17H21N5O3 B4380527 {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone

Cat. No.: B4380527
M. Wt: 343.4 g/mol
InChI Key: UOCADDHIHMOHEZ-UHFFFAOYSA-N
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Description

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone is a complex organic compound that features a pyrazole ring and a piperazine ring. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and piperazine rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable benzoyl chloride derivative . The final step involves coupling the pyrazole and piperazine rings under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyrazole ring is known to interact with metal ions, which can play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.

    4-Nitrobenzoylpiperazine: A compound with a similar piperazine ring but lacking the pyrazole moiety.

Uniqueness

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone is unique due to the combination of the pyrazole and piperazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-13-15(11-18-19(13)2)12-20-6-8-21(9-7-20)17(23)14-4-3-5-16(10-14)22(24)25/h3-5,10-11H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCADDHIHMOHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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